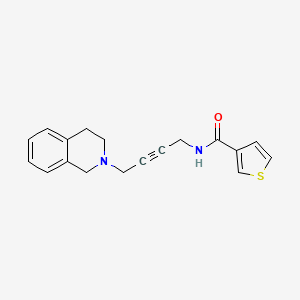

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide is an intricate organic compound with promising applications in various fields. This compound features a unique blend of structural elements, which include a thiophene ring and a dihydroisoquinoline moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step reactions. Common methods involve the reaction of 3,4-dihydroisoquinoline with but-2-yne-1,4-diol in the presence of a base. Subsequent coupling with thiophene-3-carboxylic acid, often facilitated by coupling agents like EDCI or DCC, completes the synthesis.

Industrial Production Methods

Industrial production typically scales up these reactions using optimized conditions for higher yields and purity. Techniques such as continuous flow chemistry may be employed to streamline and increase efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

This compound undergoes various reactions such as:

Oxidation: : Can involve the thiophene ring.

Reduction: : Primarily occurs at the dihydroisoquinoline moiety.

Substitution: : Particularly halogenation at the thiophene ring and the alkynyl segment.

Common Reagents and Conditions

Oxidation: : Reagents like KMnO₄ or PCC.

Reduction: : Catalysts like Pd/C in hydrogenation reactions.

Substitution: : Halogenation may involve NBS or Br₂ under suitable conditions.

Major Products

The products vary depending on the specific reactions. Oxidation might yield thiophene sulfoxides, while reduction could produce dihydroisoquinoline derivatives. Substitutions result in halogenated thiophenes.

Applications De Recherche Scientifique

Chemistry

Used as an intermediate for the synthesis of more complex molecules.

Biology

Explored for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

Investigated for pharmacological properties, potentially contributing to drug development for neurological and inflammatory conditions.

Industry

Used in materials science for the development of novel organic semiconductors and conductive polymers.

Mécanisme D'action

The compound's action mechanism often involves interaction with specific molecular targets, such as enzymes or receptors, depending on its structural features. The thiophene ring might contribute to π-π interactions, while the dihydroisoquinoline moiety may engage in hydrogen bonding or electrostatic interactions.

Comparaison Avec Des Composés Similaires

Similar compounds include those with:

Thiophene rings: : Known for their conductivity and use in organic electronics.

Dihydroisoquinoline derivatives: : Studied for their pharmacological properties.

List of Similar Compounds

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)furan-3-carboxamide

Unique features of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide include its distinct combination of a thiophene ring with a but-2-yn-1-yl spacer and a dihydroisoquinoline moiety, offering a versatile template for various applications.

Hope this helps.

Activité Biologique

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide is a complex organic compound characterized by its unique molecular structure that incorporates both isoquinoline and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the 3,4-dihydroisoquinoline structure is linked to various pharmacological effects, while the thiophene component may contribute additional bioactivity.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O1S, with a molecular weight of approximately 306.42 g/mol. The compound features:

- Dihydroisoquinoline moiety : Associated with neuroprotective and anticancer activities.

- Thiophene ring : Known for its role in enhancing the biological activity of compounds through various mechanisms.

Biological Activity

The biological activity of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)thiophene-3-carboxamide can be summarized as follows:

Anticancer Properties

Research indicates that compounds containing isoquinoline structures exhibit significant anticancer activity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance:

- In vitro studies : Showed that derivatives with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell survival and proliferation .

Neuroprotective Effects

The 3,4-dihydroisoquinoline component has been linked to neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to:

- Antioxidant properties : Reducing oxidative stress in neuronal cells.

- Modulation of neurotransmitter systems : Enhancing dopaminergic and serotonergic signaling .

Antimicrobial Activity

Thiophene derivatives have demonstrated antimicrobial properties against a range of pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)thiophene-3-carboxamide. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups on the thiophene ring can enhance potency against specific cancer cell lines.

- Linker Length : Variations in the butynyl linker length may influence the compound's ability to interact with biological targets effectively.

Case Studies

Several case studies have explored the biological activity of similar compounds:

Propriétés

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c21-18(17-8-12-22-14-17)19-9-3-4-10-20-11-7-15-5-1-2-6-16(15)13-20/h1-2,5-6,8,12,14H,7,9-11,13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPCGEKAWFVTTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.